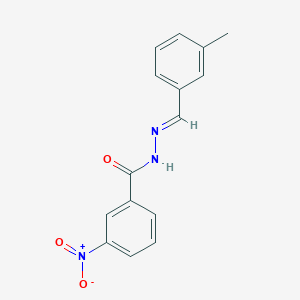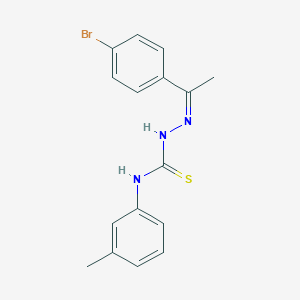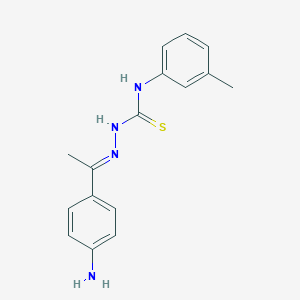
N-(4-methylpiperazine-1-carbothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.364 g/mol . This compound is known for its unique structure, which includes a benzamide core linked to a 4-methylpiperazine moiety through a carbothioyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazine-1-carbothioyl)benzamide typically involves the reaction of 4-methylpiperazine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to achieve high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylpiperazine-1-carbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(4-methylpiperazine-1-carbothioyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-methylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-methylpiperazino)carbamoyl]benzamide
- N-[(4-methylpiperazino)carbonyl]benzamide
Uniqueness
N-(4-methylpiperazine-1-carbothioyl)benzamide is unique due to its carbothioyl linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C13H17N3OS |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
N-(4-methylpiperazine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H17N3OS/c1-15-7-9-16(10-8-15)13(18)14-12(17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,17,18) |
Clave InChI |
VMGFUNOZLVTEPX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(3-aminophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B323913.png)
![2-methyl-N-[4-[4-[(2-methylbenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B323914.png)


![N-[4-(9-{4-[(anilinocarbothioyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylthiourea](/img/structure/B323917.png)
![N-[4-(9-{4-[(anilinocarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylurea](/img/structure/B323918.png)

![N-[(2-bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B323925.png)
![N-[(2-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B323928.png)
![2-[(2-methoxyphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B323929.png)
![2-{5-[2-(anilinocarbonyl)hydrazino]-5-oxopentanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323930.png)
![N~1~-(4-METHYLPHENYL)-2-[(Z)-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323931.png)
![3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B323934.png)

